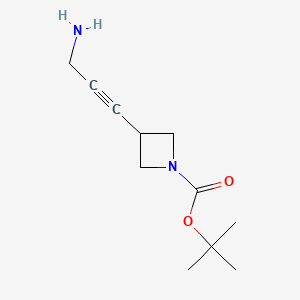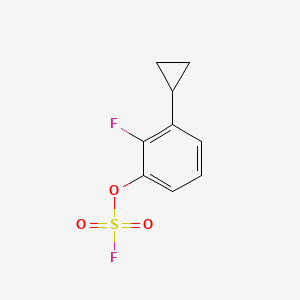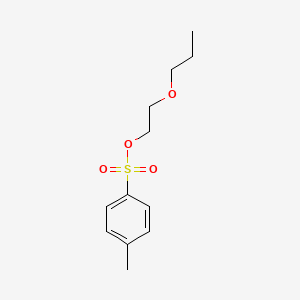
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline-3-carboxylic acid and pyridin-4-ylmethanamine.
Amidation Reaction: The carboxylic acid group of 2-chloroquinoline-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study the mechanism of action of quinoline derivatives in biological systems.
Chemical Biology: Employed in the development of chemical probes to investigate cellular pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroquinoline-3-carboxamide: Lacks the pyridin-4-ylmethyl group, which may affect its biological activity.
N-(pyridin-4-ylmethyl)quinoline-3-carboxamide: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.
Uniqueness
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the chloro and pyridin-4-ylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
325742-89-0 |
|---|---|
Molekularformel |
C16H12ClN3O |
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O/c17-15-13(9-12-3-1-2-4-14(12)20-15)16(21)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21) |
InChI-Schlüssel |
SUFMGXRFGOESBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NCC3=CC=NC=C3 |
Löslichkeit |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


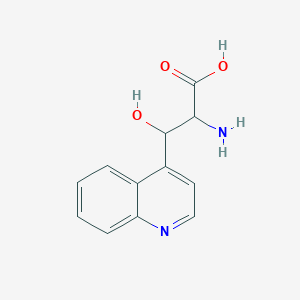


![3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid](/img/structure/B13555786.png)
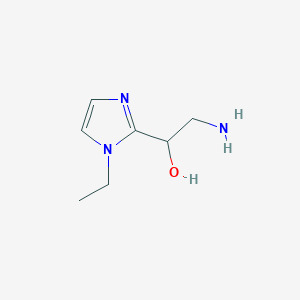
![[2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol](/img/structure/B13555794.png)
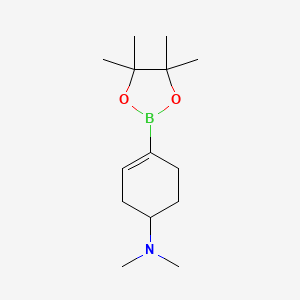
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)
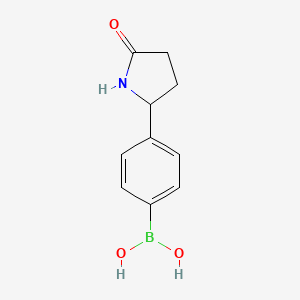
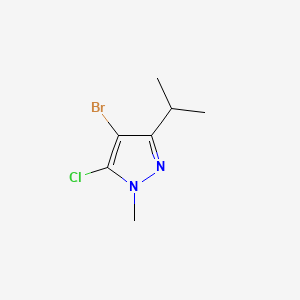
![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
